4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide
Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) group at position 2 and a 3-chlorobenzyl-substituted butanamide chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors. This compound’s molecular formula is C₂₀H₁₆BrClN₃O₂S (exact molecular weight: 485.8 g/mol), though structural analogs may vary in substituents and activity .
Properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-13-6-7-16-15(10-13)18(26)24(19(27)23-16)8-2-5-17(25)22-11-12-3-1-4-14(21)9-12/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMDUFSTKUVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Amidation: The final step involves the coupling of the thionated quinazolinone with 3-chlorobenzylamine and butanoyl chloride under suitable conditions to form the desired butanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (amines, thiols, alkoxides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related quinazolinones and amide derivatives, focusing on molecular properties, synthetic routes, and biological activities.
Structural Analogues with Quinazolinone Cores
Compounds with 3-Chlorophenylmethyl Moieties
Brominated Heterocycles with Amide Linkers
Key Research Findings and Trends
Halogenation Effects: Bromine at position 6 of quinazolinones (e.g., target compound, 1x ) enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. Chlorine in the benzyl group (e.g., NF1442 ) increases hydrophobicity, improving membrane permeability.
Sulfanylidene vs.
Molecular Weight and Solubility : The target compound (485.8 g/mol) falls within Lipinski’s rule limits, unlike K284-3365 (580.49 g/mol), which may suffer from poor bioavailability .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., 1x ) and palladium-catalyzed cross-coupling (e.g., compound 16 ) are preferred for brominated quinazolinones, ensuring regioselectivity and yield.
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide belongs to the quinazolinone family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.37 g/mol. Its structure includes a quinazolinone core, a bromine atom, and a butanamide group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrN3O2S |
| Molecular Weight | 442.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity Overview
Quinazolinones are known for their antimicrobial , anti-inflammatory , anticonvulsant , and anticancer activities. The specific compound has shown promise in various biological assays:
- Antibacterial Activity :
-
Antitumor Activity :
- Preliminary investigations suggest that this compound may inhibit enzymes or receptors involved in cancer metabolism, potentially leading to therapeutic effects against tumors.
The biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide may involve several mechanisms:
-
Enzyme Inhibition :
- The compound may interact with specific enzymes critical for bacterial growth or tumor proliferation, thereby exerting its antibacterial or anticancer effects.
-
Receptor Modulation :
- Its unique structural features allow it to bind selectively to certain receptors, modulating their activity and influencing various biological pathways.
Research Findings
Recent studies have synthesized various quinazoline derivatives to evaluate their biological activities:
- Case Study 1 : A series of novel quinazoline derivatives were tested for antibacterial efficacy against several Gram-positive and Gram-negative bacteria. Compounds containing electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
- Case Study 2 : In vitro assays demonstrated that certain quinazoline derivatives possessed significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
